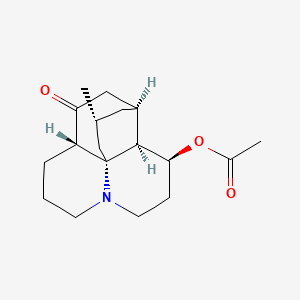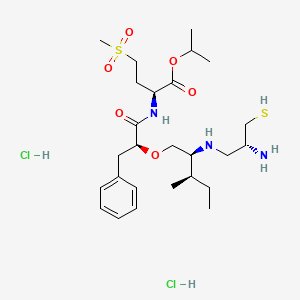
L-744,832 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-744,832 Dihydrochloride is a potent and selective inhibitor of Ras farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This compound has shown significant potential in inducing tumor regression and promoting apoptosis in various cancer models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-744,832 Dihydrochloride is synthesized through a series of chemical reactions involving the condensation of specific carboxylic acids and amines. The process typically involves the use of protecting groups to ensure selective reactions at desired sites. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
L-744,832 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where specific groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
L-744,832 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of farnesyltransferase and its effects on protein function.
Biology: Employed in cell cycle studies to understand the role of farnesyltransferase in cell division and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting Ras-driven tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery
Mecanismo De Acción
L-744,832 Dihydrochloride exerts its effects by inhibiting the enzyme Ras farnesyltransferase. This inhibition prevents the farnesylation of Ras proteins, which is essential for their proper localization and function. As a result, the compound disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis. The molecular targets include the Ras protein and downstream effectors involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Farnesylthiosalicylic Acid: Another farnesyltransferase inhibitor with similar anti-tumor properties.
Tipifarnib: A clinically investigated farnesyltransferase inhibitor with potential therapeutic applications.
Lonafarnib: Known for its use in treating progeria and other diseases involving defective farnesylation.
Uniqueness
L-744,832 Dihydrochloride stands out due to its high potency and selectivity for Ras farnesyltransferase. Its ability to induce tumor regression and promote apoptosis in various cancer models makes it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C26H47Cl2N3O6S2 |
|---|---|
Peso molecular |
632.7 g/mol |
Nombre IUPAC |
propan-2-yl (2S)-2-[[(2S)-2-[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;dihydrochloride |
InChI |
InChI=1S/C26H45N3O6S2.2ClH/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3;;/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30);2*1H/t19-,21-,22+,23-,24+;;/m1../s1 |
Clave InChI |
ICKVQWDEDGGWBC-DLEGUINGSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N.Cl.Cl |
SMILES canónico |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
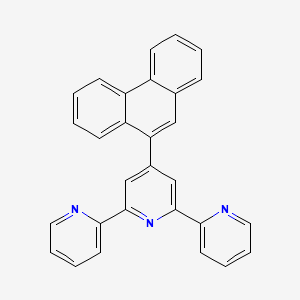
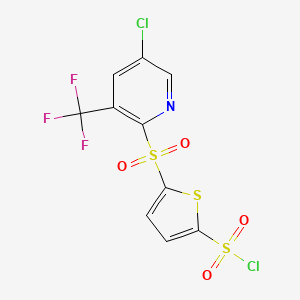
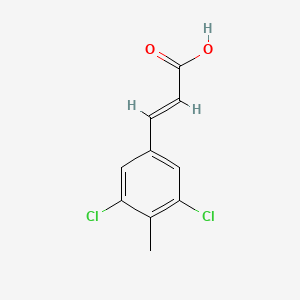
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)
![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)

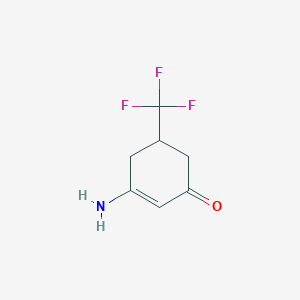
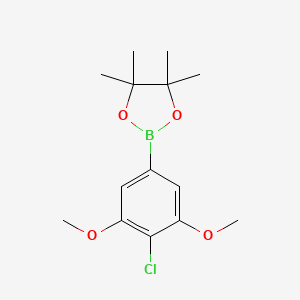
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
